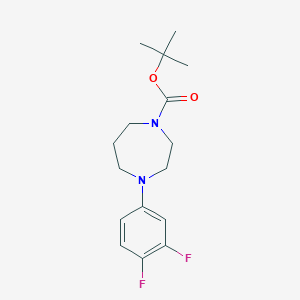

3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

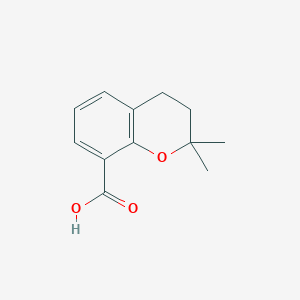

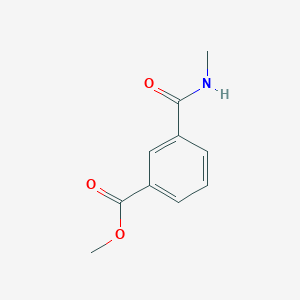

The compound “3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one” is a complex organic molecule that contains a piperidine ring and a thiazepanone group. Piperidine is a common motif in many pharmaceuticals and its derivatives have been widely used in drug discovery . Thiazepanone is a seven-membered heterocyclic compound containing sulfur and nitrogen.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a saturated five-membered ring with one nitrogen atom, and a thiazepanone group, which is a seven-membered ring containing one sulfur atom, one nitrogen atom, and a carbonyl group .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group in the thiazepanone ring, which could act as a site for nucleophilic attack. The nitrogen in the piperidine ring could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of a carbonyl group could influence its polarity, and the cyclic structures could influence its conformational stability .科学的研究の応用

Synthesis of Bioactive Piperidine Derivatives

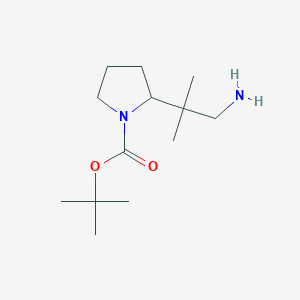

Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of many therapeutic agents. The methylpiperidine group in the compound can be utilized to synthesize novel piperidine derivatives with potential pharmacological activities . These derivatives could be explored for their efficacy in treating various diseases, given the importance of piperidine structures in medicinal chemistry.

Chiral Optimization in Drug Development

The chiral nature of piperidine derivatives, such as those derived from the compound , can be exploited for chiral optimization in drug development . Chirality is a key factor in the pharmacodynamics and pharmacokinetics of drugs, and optimizing the chirality can enhance drug efficacy and reduce side effects.

Development of Anti-inflammatory Agents

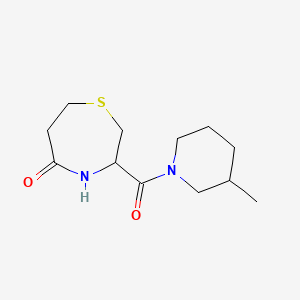

Thiazepanone, a part of the compound’s structure, is known for its involvement in creating anti-inflammatory agents . Research into the anti-inflammatory properties of this compound could lead to the development of new medications for conditions characterized by inflammation.

Serotonin Antagonists

Compounds containing thiazepanone have been used to develop serotonin antagonists . These antagonists can be applied in the treatment of neurological disorders such as Alzheimer’s disease, suggesting a potential application of the compound in neuropharmacology.

Antifungal and Antimicrobial Applications

The thiazepanone ring system is associated with antifungal and antimicrobial properties . This compound could be a starting point for the synthesis of new antifungal and antimicrobial agents, addressing the growing concern of antibiotic resistance.

Kinase Inhibition

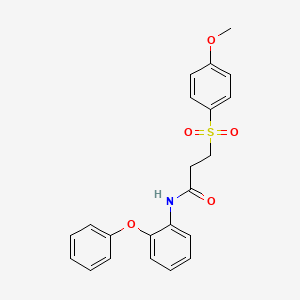

Kinase inhibitors are crucial in the treatment of cancers. The structural complexity of 3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one may allow it to interact with various kinases, potentially leading to the development of novel anticancer drugs .

Anti-arrhythmic Drugs

Piperidine derivatives have been implicated in the development of anti-arrhythmic drugs . Research into the cardiac effects of this compound could contribute to new treatments for arrhythmias.

Angiogenesis-related Therapies

Compounds with similar structural features have been studied for their role in angiogenesis-related diseases . The compound could be investigated for its potential application in treating diseases where angiogenesis plays a critical role, such as certain types of cancer.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3-methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S/c1-9-3-2-5-14(7-9)12(16)10-8-17-6-4-11(15)13-10/h9-10H,2-8H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSYJJSRSLVEHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2CSCCC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylpiperidine-1-carbonyl)-1,4-thiazepan-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Ethylpiperazin-1-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931438.png)

![1-(3,5-dimethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2931445.png)

![Ethyl 2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2931451.png)

![(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2931453.png)